5-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE
Overview
Description
5-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorinated and fluorinated phenyl group, a hydrazine linkage, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorinated and fluorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted triazines.
Scientific Research Applications
5-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-6-FLUOROBENZALDEHYDE: A precursor in the synthesis of the target compound.
HYDRAZINE DERIVATIVES: Compounds with similar hydrazine linkages.
TRIAZINE COMPOUNDS: Molecules containing the triazine ring structure.
Uniqueness
5-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is unique due to its combination of a chlorinated and fluorinated phenyl group, a hydrazine linkage, and a triazine ring
Properties
IUPAC Name |
5-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN5O/c1-6-10(15-11(19)18-16-6)17-14-5-7-8(12)3-2-4-9(7)13/h2-5H,1H3,(H2,15,17,18,19)/b14-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRBGAJXCCWIML-LHHJGKSTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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